6-bromo-3-[[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Beschreibung
The compound 6-bromo-3-[[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative characterized by:
- 6-Bromo substitution: Enhances electrophilic reactivity and influences binding interactions.
- 2-Sulfanylidene group: Contributes to thiol-mediated interactions and redox activity.
- 3-Benzyl substituent: Linked to a 4-cyclohexylpiperazine-1-carbonyl group, which introduces significant steric bulk and lipophilicity. This moiety is critical for modulating pharmacokinetic properties, such as blood-brain barrier penetration and receptor affinity .
The molecular formula is C27H25BrN4O3S (MW: 565.5), with a LogP value estimated to be higher than simpler analogues due to the cyclohexylpiperazine group .
Eigenschaften
Molekularformel |
C26H29BrN4O2S |
|---|---|
Molekulargewicht |
541.5 g/mol |
IUPAC-Name |
6-bromo-3-[[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C26H29BrN4O2S/c27-20-10-11-23-22(16-20)25(33)31(26(34)28-23)17-18-6-8-19(9-7-18)24(32)30-14-12-29(13-15-30)21-4-2-1-3-5-21/h6-11,16,21H,1-5,12-15,17H2,(H,28,34) |
InChI-Schlüssel |
KULUJIKJDQNVTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)Br)NC4=S |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of Intermediate A
4-(4-Cyclohexylpiperazine-1-carbonyl)benzyl bromide is prepared through:
Alkylation of Quinazolinone Core
The quinazolinone core is deprotonated at position 3 using NaH in THF, followed by reaction with Intermediate A:
-
Reagents : 6-Bromo-2-thioxoquinazolin-4-one (1.0 equiv), Intermediate A (1.2 equiv), NaH (1.5 equiv), THF (anhydrous).
-
Conditions : Reflux at 65°C for 4–6 hours under nitrogen.
Functionalization of the Piperazine-Carbonyl Moiety
The piperazine ring is functionalized via nucleophilic substitution or acylation. Source demonstrates coupling 4-chlorophenyl intermediates with piperazine derivatives using K₂CO₃ in methanol. For the target compound:
-
Coupling Reaction :
Optimization and Challenges
Regioselectivity and Byproduct Mitigation
Purification Strategies
-
Recrystallization : Ethanol/water mixtures purify intermediates.
-
Column Chromatography : SiO₂ with CH₂Cl₂/MeOH (9:1) resolves piperazine-carbonyl derivatives.
Analytical Characterization
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanyliden-Gruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können auf den Chinazolinon-Kern oder das Bromatom abzielen, was zur Bildung reduzierter Derivate führt.
Substitution: Das Bromatom kann an nucleophilen Substitutionsreaktionen teilnehmen, wobei es durch andere Nucleophile wie Amine, Thiole oder Alkoxide ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen erfordern häufig die Anwesenheit einer Base wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K2CO3), um die Reaktion zu erleichtern.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Reduzierte Chinazolinon-Derivate und debromierte Produkte.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 6-Brom-3-[[4-(4-Cyclohexylpiperazin-1-carbonyl)phenyl]methyl]-2-sulfanyliden-1H-chinazolin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden. Die Verbindung kann ihre Wirkung durch die folgenden Mechanismen ausüben:
Enzyminhibition: Es kann spezifische Enzyme hemmen, die an kritischen biologischen Prozessen beteiligt sind, was zu therapeutischen Wirkungen führt.
Rezeptorbindung: Die Verbindung kann an spezifische Rezeptoren binden und deren Aktivität modulieren und so zelluläre Signalwege beeinflussen.
DNA-Interkalation: Es kann in DNA interkalieren und so Replikations- und Transkriptionsprozesse stören, was in der Krebstherapie nützlich sein kann.
Wirkmechanismus
The mechanism of action of 6-bromo-3-{[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The cyclohexylpiperazine moiety may play a role in binding to these targets, while the sulfanylidene group could be involved in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues of Quinazolinone Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Crystallographic and Stability Data
- Benzothiazine Derivatives (): Crystal packing studies show that bulky substituents (e.g., bromo) induce non-planar conformations, affecting stability. The target compound’s cyclohexylpiperazine group likely causes similar distortions .
Biologische Aktivität
6-Bromo-3-[[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one (CAS Number: 422287-46-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article summarizes the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects based on diverse research findings.
Synthesis
The synthesis of 6-bromo-3-[[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves the condensation reactions of various quinazoline derivatives with piperazine derivatives. The chemical structure is confirmed through techniques such as IR spectroscopy, NMR, and mass spectrometry.
Anticancer Activity
The anticancer properties of quinazoline derivatives have been extensively studied. The compound's activity has been linked to its ability to inhibit key signaling pathways involved in tumor growth. For example, structure–activity relationship (SAR) studies indicate that modifications at specific positions on the quinazoline ring can enhance cytotoxicity against various cancer cell lines . The compound has shown selectivity between tumorigenic and non-tumorigenic cells, with an IC50 value reported at approximately 84.20 µM for certain derivatives .
The proposed mechanisms by which 6-bromo-3-[[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one exerts its biological effects include:
- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, blocking pathways crucial for cancer cell survival.
- Interference with Viral Replication : Similar compounds have been shown to disrupt viral entry or replication processes.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.
Case Studies
Several studies highlight the biological activity of quinazoline derivatives:
- Antiviral Efficacy : A study demonstrated that a related compound significantly inhibited HIV replication in vitro, suggesting potential for further development against viral pathogens .
- Cytotoxicity Testing : In vitro assays revealed that certain derivatives exhibited potent cytotoxic effects against multiple cancer cell lines, reinforcing their therapeutic potential against malignancies .
- SAR Analysis : Research into the structure–activity relationships has provided insights into how modifications to the quinazoline structure can enhance or diminish biological activity, guiding future drug design efforts .
Q & A
Q. What are the critical parameters to optimize during the synthesis of this compound to ensure high yield and purity?
- Methodological Answer : Synthesis requires multi-step reactions with precise control of:
- Temperature : Optimal ranges (e.g., 60–80°C) to minimize side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) for intermediate steps .
- Reaction Time : Extended times (12–24 hours) for coupling reactions involving piperazine or sulfanylidene groups .
Analytical techniques like NMR and HPLC should monitor intermediate purity at each step .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves aromatic protons (quinazolin-4-one core) and cyclohexylpiperazine substituents .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotopic patterns .
- HPLC-PDA : Assesses purity (>95%) and detects residual solvents .
Q. How can researchers design analogs to explore structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Substituent Variation : Modify the cyclohexyl group (e.g., replace with cyclopentyl or aryl groups) to study steric effects .
- Functional Group Interchange : Replace sulfanylidene with carbonyl or amino groups to assess electronic effects on bioactivity .
- Stepwise Synthesis : Use parallel reaction setups to generate a library of analogs .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with activity data .
Q. What strategies resolve contradictions in reported biological activity data for quinazolin-4-one derivatives?
- Methodological Answer :
- Standardized Assays : Use cell-based assays (e.g., IC50 in cancer lines) with consistent protocols .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out false negatives .
- Crystallography : Solve co-crystal structures to confirm binding modes and validate activity .
Q. How can researchers optimize pharmacokinetic properties while retaining activity?
- Methodological Answer :
- LogP Adjustments : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility without disrupting the quinazolinone core .
- Pro-drug Design : Mask polar groups (e.g., esterification) for enhanced bioavailability .
- In Vivo PK Studies : Monitor plasma half-life and tissue distribution in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
